N-Hydroxy-2-methoxynicotinimidamide
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Overview
Description
N-Hydroxy-2-methoxynicotinimidamide is a chemical compound with the molecular formula C7H9N3O2 It is a derivative of nicotinamide, which is a form of vitamin B3
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxy-2-methoxynicotinimidamide can be synthesized through a multi-step process involving the reaction of nicotinamide derivatives. One common method involves the use of O-acetyl oximes, terminal ynones, sulfonyl azides, and ammonium acetate in a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction . This method is efficient and eco-friendly, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-methoxynicotinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitrone derivatives.
Reduction: Reduction reactions can convert it into amines or hydroxylamines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various substituted nicotinamide derivatives, which can have different functional groups such as amines, oximes, and nitriles.
Scientific Research Applications
N-Hydroxy-2-methoxynicotinimidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has potential as a biochemical probe for studying enzyme mechanisms and metabolic pathways.
Industry: It can be used in the development of new materials and chemical processes, particularly in the field of green chemistry.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-methoxynicotinimidamide involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, depending on the context. The compound’s hydroxyl and methoxy groups play crucial roles in its binding affinity and specificity. Pathways involving oxidative stress and cellular signaling are often implicated in its biological effects .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A precursor and simpler form of N-Hydroxy-2-methoxynicotinimidamide.
N-Hydroxysuccinimide: Shares the N-hydroxy functional group and is used in peptide synthesis.
Oximes: Compounds with similar functional groups that participate in similar chemical reactions.
Uniqueness
This compound is unique due to its specific substitution pattern on the nicotinamide ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N'-hydroxy-2-methoxypyridine-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-7-5(6(8)10-11)3-2-4-9-7/h2-4,11H,1H3,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYUQMMNNYGOOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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